molecular formula C17H15N3O2S2 B2416432 (Z)-N-(4-methylthiazol-2-yl)-N'-(phenylsulfonyl)benzimidamide CAS No. 41274-14-0

(Z)-N-(4-methylthiazol-2-yl)-N'-(phenylsulfonyl)benzimidamide

Cat. No.: B2416432
CAS No.: 41274-14-0
M. Wt: 357.45
InChI Key: KSZAABFHGJDMLT-UHFFFAOYSA-N
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Description

(Z)-N-(4-methylthiazol-2-yl)-N’-(phenylsulfonyl)benzimidamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a benzimidazole moiety, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-methylthiazol-2-yl)-N’-(phenylsulfonyl)benzimidamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Benzimidazole Formation: The benzimidazole moiety can be prepared by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Sulfonylation: The phenylsulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.

    Coupling Reactions: The final step involves coupling the thiazole and benzimidazole intermediates under appropriate conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of (Z)-N-(4-methylthiazol-2-yl)-N’-(phenylsulfonyl)benzimidamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-methylthiazol-2-yl)-N’-(phenylsulfonyl)benzimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole or benzimidazole rings, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(Z)-N-(4-methylthiazol-2-yl)-N’-(phenylsulfonyl)benzimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (Z)-N-(4-methylthiazol-2-yl)-N’-(phenylsulfonyl)benzimidamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfonyl group can form strong interactions with amino acid residues in proteins, while the thiazole and benzimidazole rings can participate in π-π stacking and hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (4-methylthiazol-2-yl)(phenyl)methanol
  • 2-(benzo[d]thiazol-2-yl)phenol
  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid

Uniqueness

(Z)-N-(4-methylthiazol-2-yl)-N’-(phenylsulfonyl)benzimidamide is unique due to its combination of a thiazole ring, benzimidazole moiety, and phenylsulfonyl group. This unique structure imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the sulfonyl group enhances its potential as an enzyme inhibitor, while the thiazole and benzimidazole rings contribute to its stability and binding affinity.

Properties

IUPAC Name

N'-(benzenesulfonyl)-N-(4-methyl-1,3-thiazol-2-yl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c1-13-12-23-17(18-13)19-16(14-8-4-2-5-9-14)20-24(21,22)15-10-6-3-7-11-15/h2-12H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZAABFHGJDMLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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